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Compound Name:
4-(6-Chloro-2-methylpyrimidin-4-

yl)morpholine

Cat. No.: B1320928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of substituted morpholine

pyrimidine derivatives, a class of heterocyclic compounds that has garnered significant

attention in medicinal chemistry. Possessing a unique structural scaffold, these derivatives

have demonstrated promising potential as anticancer, anti-inflammatory, and antimicrobial

agents. This document provides a comprehensive overview of their biological activities,

supported by quantitative data, detailed experimental protocols, and visualizations of key

signaling pathways and workflows to facilitate further research and drug development

endeavors.

Anticancer Activity: Targeting the PI3K/Akt/mTOR
Signaling Pathway
Substituted morpholine pyrimidine derivatives have emerged as potent anticancer agents,

primarily through their inhibitory action on the phosphatidylinositol 3-kinase (PI3K)/protein

kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a

critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a

hallmark of many human cancers. The morpholine moiety often plays a crucial role in binding to

the hinge region of these kinases, contributing to the inhibitory activity.
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Quantitative Anticancer Activity Data
The cytotoxic effects of various substituted morpholine pyrimidine derivatives have been

evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50)

values from selected studies are summarized in the tables below.

Table 1: Cytotoxic Activity of Pyrimidine-Morpholine Hybrids Against SW480 and MCF-7 Cancer

Cell Lines[1][2]

Compound ID
R-Group
(Substitution on
Benzyl Ring)

SW480 IC50 (µM) MCF-7 IC50 (µM)

2a 4-H 117.04 ± 3.45 >100

2b 3-Cl 48.10 ± 2.10 89.20 ± 4.11

2c 4-Br 11.30 ± 1.14 35.40 ± 2.13

2d 4-CH3 89.20 ± 3.15 >100

2e 4-F 21.70 ± 1.21 45.10 ± 2.31

2f 4-CN 35.20 ± 1.54 68.70 ± 3.11

2g 4-CF3 5.10 ± 2.12 19.60 ± 1.13

2h 2,4-diCl 58.60 ± 2.51 95.40 ± 4.23

5-FU - 4.90 ± 0.83 -

Cisplatin - 16.10 ± 1.10 -

Table 2: Cytotoxic Activity of Morpholine Substituted Quinazoline Derivatives[3]
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Compound ID
Substitution
on Phenyl
Ring

A549 IC50 (µM)
MCF-7 IC50
(µM)

SHSY-5Y IC50
(µM)

AK-1 Unsubstituted - - -

AK-3
N,N-dimethyl

amine
10.38 ± 0.27 6.44 ± 0.29 9.54 ± 0.15

AK-10 - 8.55 ± 0.67 3.15 ± 0.23 3.36 ± 0.29

PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell

regulation and how morpholine pyrimidine derivatives can intervene.
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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine pyrimidine

derivatives.

Anti-inflammatory Activity
Several substituted morpholine pyrimidine derivatives have demonstrated significant anti-

inflammatory properties. Their mechanism of action often involves the inhibition of pro-

inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).

Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro anti-inflammatory activity of selected morpholine

pyrimidine derivatives, focusing on their ability to inhibit NO production in lipopolysaccharide

(LPS)-stimulated RAW 264.7 macrophage cells.[4]

Table 3: Inhibition of Nitric Oxide Production by Morpholinopyrimidine Derivatives[4]

Compound ID
Substitution on Phenyl
Ring

NO Production Inhibition
(%) at 12.5 µM

V1 H ~20

V2 4-CH3 ~25

V3 4-OCH3 ~30

V4 4-OCH3 ~75

V5 4-Cl ~40

V6 4-Br ~45

V7 2-F ~50

V8 4-F ~80

Antimicrobial Activity
The morpholine pyrimidine scaffold has also been explored for its potential in developing novel

antimicrobial agents. Certain derivatives have shown activity against a range of bacterial and

fungal strains.
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Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial

efficacy. The MIC values for representative morpholine pyrimidine derivatives against various

microorganisms are presented below.

Table 4: Antimicrobial Activity (MIC in µg/mL) of Morpholine Derivatives[5]

Compoun
d ID

S. aureus
B.
subtilis

E. coli
P.
aerugino
sa

C.
albicans

A. niger

12 25 21 29 - 20 40

Standard* - - - - - -

*Note: The original source did not specify the standard drug used for comparison in this

particular table.

Experimental Protocols
This section provides detailed methodologies for the key in vitro assays cited in this guide.

Synthesis of the Morpholine Pyrimidine Core
A general and efficient method for the synthesis of the 4,6-disubstituted-2-morpholinopyrimidine

core involves a sequential palladium-catalyzed cross-coupling reaction.[6]

General Procedure:

Starting Material: 4,6-dichloro-2-(4-morpholinyl)pyrimidine is used as the starting material.

First Cross-Coupling: A selective Suzuki or Stille coupling is performed at the more reactive

C4 position with an appropriate organoboron or organotin reagent in the presence of a

palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system

(e.g., toluene/ethanol/water).
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Second Cross-Coupling: The second substituent is introduced at the C6 position via another

cross-coupling reaction with a different organometallic reagent under similar conditions.

Purification: The final product is purified using column chromatography on silica gel.

The following diagram illustrates the general workflow for the synthesis.

4,6-dichloro-2-
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Caption: General synthetic workflow for 4,6-disubstituted-2-(4-morpholinyl)pyrimidines.

MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000

cells/well and incubated for 24 hours.

Compound Treatment: Cells are treated with various concentrations of the test compounds

and incubated for 48-72 hours.

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate

is incubated for 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution

(e.g., DMSO) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.
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Data Analysis: The percentage of cell viability is calculated relative to the untreated control,

and IC50 values are determined.

Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition

of nitric oxide production in LPS-stimulated macrophages.

Protocol:

Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

Compound and LPS Treatment: Cells are pre-treated with the test compounds for 1 hour,

followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

Supernatant Collection: The cell culture supernatant is collected.

Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Griess reagent (a mixture of

sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

Absorbance Measurement: After a 10-15 minute incubation at room temperature, the

absorbance is measured at 540-550 nm.

Quantification: The nitrite concentration is determined using a sodium nitrite standard curve,

and the percentage of NO inhibition is calculated.

Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents

visible growth of a microorganism.

Protocol (Broth Microdilution Method):

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate

containing an appropriate broth medium.

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
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Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for

bacteria).

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth (turbidity) is observed.

Conclusion
Substituted morpholine pyrimidine derivatives represent a versatile and promising scaffold in

medicinal chemistry. Their demonstrated efficacy as anticancer, anti-inflammatory, and

antimicrobial agents warrants further investigation. The data and protocols presented in this

guide are intended to serve as a valuable resource for researchers in the field, facilitating the

design and development of novel therapeutic agents based on this privileged chemical

structure. The structure-activity relationships highlighted in the quantitative data provide a solid

foundation for the rational design of more potent and selective derivatives. Future studies

should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these

compounds to advance them towards clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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